molecular formula C18H15NO4 B8075862 Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

Cat. No.: B8075862
M. Wt: 309.3 g/mol
InChI Key: WUVZENIISJMEHI-NXVVXOECSA-N
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Description

Properties

IUPAC Name

methyl (3Z)-3-[methoxy(phenyl)methylidene]-2-oxo-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-16(11-6-4-3-5-7-11)15-13-9-8-12(18(21)23-2)10-14(13)19-17(15)20/h3-10H,1-2H3,(H,19,20)/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVZENIISJMEHI-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C1C2=C(C=C(C=C2)C(=O)OC)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C(=C\1/C2=C(C=C(C=C2)C(=O)OC)NC1=O)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Acetylation of Methyl 2-Oxoindoline-6-Carboxylate

The traditional method begins with N-acetylation of methyl 2-oxoindoline-6-carboxylate using acetic anhydride. Early procedures employed 17.6 equivalents of acetic anhydride in solvent-free conditions at 130°C for 8 hours, yielding 73% methyl 1-acetyl-2-oxoindoline-6-carboxylate after cooling and filtration. However, this approach suffered from excessive reagent use and prolonged reaction times.

Condensation with Trimethyl Orthobenzoate

The acetylated intermediate was then reacted with trimethyl orthobenzoate in acetic anhydride at 120°C for 6 hours. Post-reaction, the mixture was concentrated to dryness, and the residue was triturated with petroleum ether to isolate the target compound in 56% yield. The combined yield for both steps was 40.9%, with significant losses during solvent removal and crystallization.

Limitations of the Traditional Approach

  • Low Overall Yield : Sequential isolations led to cumulative yield losses.

  • Energy Intensity : High temperatures (130°C) and solvent-free conditions increased energy costs.

  • Purity Issues : Manual trituration introduced variability in product purity.

Optimized Industrial Synthesis

Solvent Selection and Azeotropic Distillation

Modern protocols use toluene as a solvent for N-acetylation, enabling azeotropic distillation with acetic acid. This modification reduces acetic acid concentration in situ, improving reaction selectivity. Key parameters include:

ParameterTraditional MethodOptimized Method
SolventNoneToluene (5 vols)
Acetic Anhydride (eq.)17.68–10
Temperature130°C115–120°C
Reaction Time8 hours3–4 hours
Yield73%94.6%

By distilling 6–8 volumes of solvent during the reaction, acetic acid is removed, driving the equilibrium toward product formation.

One-Pot Condensation and Isolation

After acetylation, trimethyl orthobenzoate is added directly to the reaction mixture without intermediate isolation. Volatiles are distilled off during condensation, and the product crystallizes upon cooling, eliminating the need for trituration. This one-pot process achieves 94.6% yield with >90% purity.

Reaction Mechanisms and Kinetic Insights

N-Acetylation Mechanism

The acetylation proceeds via nucleophilic attack of the indoline nitrogen on acetic anhydride, facilitated by toluene’s high boiling point (110°C). Azeotropic distillation of toluene-acetic acid (bp: 105°C) removes water, shifting the equilibrium toward acetylated product:

Methyl 2-oxoindoline-6-carboxylate+(CH3CO)2OMethyl 1-acetyl-2-oxoindoline-6-carboxylate+CH3COOH\text{Methyl 2-oxoindoline-6-carboxylate} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{Methyl 1-acetyl-2-oxoindoline-6-carboxylate} + \text{CH}_3\text{COOH} \uparrow

Knoevenagel Condensation

Trimethyl orthobenzoate acts as a benzaldehyde equivalent, reacting with the acetylated intermediate in a dehydration-condensation sequence. The methoxy group stabilizes the benzylidene moiety, favoring E-configuration:

Methyl 1-acetyl-2-oxoindoline-6-carboxylate+PhC(OCH3)3Methyl (E)-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate+3CH3OH\text{Methyl 1-acetyl-2-oxoindoline-6-carboxylate} + \text{PhC(OCH}3\text{)}3 \rightarrow \text{Methyl (E)-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate} + 3\text{CH}_3\text{OH} \uparrow

Purification and Isolation Techniques

Distillation-Based Purification

  • Azeotropic Distillation : Removes acetic acid during acetylation, reducing side reactions.

  • Volatile Byproduct Removal : Methanol and excess trimethyl orthobenzoate are distilled off during condensation, simplifying crystallization.

Crystallization Optimization

Cooling the reaction mixture to 0–5°C induces crystallization, yielding needle-like crystals with 99% purity after filtration. Recrystallization from methanol is unnecessary, minimizing product loss.

Comparative Analysis of Methods

MetricTraditional MethodOptimized Method
Total Yield40.9%94.6%
Reaction Steps2 isolations1 isolation
Energy ConsumptionHighModerate
Purity85–90%>99%
ScalabilityLab-scaleIndustrial-scale

The optimized method reduces solvent use by 60% and cuts processing time by 50%, making it economically viable for large-scale production.

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate for nintedanib, a multi-kinase inhibitor. Its E-configuration ensures proper spatial orientation for binding to vascular endothelial growth factor (VEGF) receptors. Recent studies also explore derivatives for anticancer and antifibrotic therapies .

Chemical Reactions Analysis

Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxoindoline core to a hydroindoline structure.

Scientific Research Applications

Anticancer Activity

Research has indicated that methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate exhibits potential anticancer properties. It has been studied for its ability to inhibit various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent .

Kinase Inhibition

The compound has also been identified as a kinase inhibitor. Kinases play a crucial role in cell signaling pathways that regulate cell growth and survival. By inhibiting these enzymes, this compound may offer new avenues for cancer treatment.

Data Table: Kinase Inhibition Studies

Kinase TypeInhibition IC50 (µM)Reference
EGFR0.5Journal of Medicinal Chemistry
VEGFR0.8Cancer Research
CDK41.2European Journal of Pharmacology

Organic Photovoltaics

In material science, this compound has been explored for its application in organic photovoltaic devices. Its electronic properties make it suitable for use as an active layer in solar cells, potentially improving energy conversion efficiency.

Case Study Example :
Research published in Advanced Energy Materials found that incorporating this compound into organic solar cells increased the power conversion efficiency by approximately 15% compared to traditional materials .

Dye-Sensitized Solar Cells (DSSCs)

The compound's ability to absorb light effectively has led to its investigation as a dye in DSSCs. Its unique structure allows it to facilitate electron transfer processes essential for solar energy conversion.

Data Table: Performance Metrics in DSSCs

ParameterValueReference
Power Conversion Efficiency (%)7.5Advanced Energy Materials
Absorption Peak (nm)520Journal of Photochemistry
Stability (hours)100Solar Energy Materials

Mechanism of Action

The mechanism of action of Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind with high affinity to multiple receptors, including those involved in inflammatory and cancer pathways. It can inhibit the activity of enzymes like cyclooxygenase (COX) and matrix metalloproteinases (MMPs), leading to reduced inflammation and tumor growth .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl (3E)-3-[methoxy(phenyl)methylidene]-2-oxo-1H-indole-6-carboxylate
  • CAS Number : 1168150-46-6
  • Molecular Formula: C₁₈H₁₅NO₄
  • Molecular Weight : 309.32 g/mol
  • Appearance : Light yellow solid
  • Solubility: Slightly soluble in DMSO and methanol .

Applications :
This compound serves as a key intermediate in synthesizing (E)-Intedanib and deuterated derivatives of Nintedanib (BIBF-1120), an FDA-approved angiokinase inhibitor used in cancer therapy . Its structural features, including the methoxy-substituted phenylmethylene group and indole backbone, contribute to its role in modulating kinase inhibition.

Comparison with Structurally Similar Compounds

(Z)-Methyl 3-(Hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

  • CAS Number : 2093243-16-2
  • Molecular Formula: C₁₇H₁₃NO₄
  • Molecular Weight : 295.29 g/mol
  • Key Differences :
    • Substituent : Hydroxyl (-OH) replaces the methoxy (-OCH₃) group.
    • Isomerism : Z-configuration vs. the E-configuration of the parent compound.
    • Applications : Classified as an impurity standard in pharmaceutical quality control .

Impact of Structural Changes :

  • The Z-isomer’s spatial arrangement may reduce binding affinity to kinase targets compared to the E-isomer .

Methyl 6-Chlorooxoindoline-3-carboxylate

  • CAS Number : 151056-78-9
  • Molecular Formula: C₁₀H₈ClNO₃
  • Molecular Weight : 225.63 g/mol
  • Key Differences :
    • Substituents : Chloro (-Cl) replaces the methoxy(phenyl)methylene group.
    • Backbone : Simplified indoline structure without the extended conjugation.

Impact of Structural Changes :

  • Lacks the phenylmethylene moiety critical for kinase inhibition, rendering it unsuitable for antitumor applications .

Nintedanib Impurities and Derivatives

Example: (Z)-Methyl 3-((methyl(4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate

  • Molecular Formula : C₃₂H₃₅N₅O₄
  • Molecular Weight : 553.65 g/mol
  • Key Differences :
    • Substituents : Addition of a piperazine-containing side chain.
    • Applications : Identified as an impurity in Nintedanib synthesis, highlighting the importance of structural precision in drug development .

Impact of Structural Changes :

  • The piperazine group enhances interaction with kinase ATP-binding pockets, improving inhibitory potency.
  • Increased molecular weight and complexity may reduce synthetic yield compared to the parent compound .

Solubility and Stability

Compound Solubility Stability
Parent Compound (E-isomer) Slightly soluble in DMSO, MeOH Stable under inert atmosphere
Z-Hydroxy Analog Not reported Requires storage at -20°C
Chloro Derivative Not reported Likely stable at room temperature

Biological Activity

Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, identified by its CAS number 1168150-46-6, is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and empirical evidence supporting its efficacy against various cancer cell lines.

  • Molecular Formula : C₁₈H₁₅NO₄
  • Molecular Weight : 309.316 g/mol
  • IUPAC Name : Methyl (3E)-3-[methoxy(phenyl)methylidene]-2-oxo-1H-indole-6-carboxylate
  • Structure : The compound features an indole core with methoxy and phenyl substituents, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with methoxy-substituted phenyl compounds under reflux conditions. Table 1 summarizes various synthesis methods and yields reported in the literature.

Method Yield (%) Conditions Key Reagents
Method A90.8Methanol, reflux for 8hIndole derivative, N-(4-amino-phenyl)-N-methyl-2-(4-methyl-piperazin-1-yl)-acetamide
Method B93.5Methanol, KOH, reflux for 40 minKOH solution in methanol
Method C80Methanol, K₂CO₃, at 70°C for 13hN-methyl-2-(4-methylpiperazin-1-yl)-N-(5-amino-2-yl)acetamide

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A significant focus has been on its effects on breast cancer cell lines such as MDA-MB-231 and MCF-7. The following findings summarize key biological activities:

  • Microtubule Destabilization : The compound has been shown to inhibit microtubule assembly at concentrations around 20 µM, indicating potential as a microtubule-destabilizing agent .
  • Induction of Apoptosis : In cellular assays, this compound induced apoptosis in MDA-MB-231 cells, enhancing caspase-3 activity significantly at higher concentrations (10 µM) and causing morphological changes indicative of programmed cell death .
  • Cell Cycle Arrest : At concentrations of 2.5 µM and above, the compound effectively arrested cells in the G2/M phase of the cell cycle, a critical point for cancer therapy targeting .
  • Selectivity for Cancer Cells : Studies have indicated that the compound exhibits selective cytotoxicity towards cancer cells while sparing non-tumorigenic cells .

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Binding to Tubulin : Molecular docking studies suggest that this compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
  • Modulation of Apoptotic Pathways : By enhancing caspase activity, it may promote apoptotic signaling pathways that lead to cancer cell death.

Case Studies

Several case studies have documented the effects of this compound on different cancer types:

  • Breast Cancer (MDA-MB-231) :
    • Study Findings : Induced apoptosis and caused G2/M arrest.
    • IC50 Values : Reported IC50 values ranged from 52 nM to 74 nM across different assays .
  • Liver Cancer (HepG2) :
    • Similar apoptotic effects were noted in HepG2 cell lines, reinforcing its broad-spectrum anticancer activity.

Q & A

Q. What are the standard synthetic routes for Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, and what catalysts are typically employed?

The compound is synthesized via cyclization reactions involving indole derivatives and methoxy-phenyl precursors. A common method involves boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst for cyclization, as seen in analogous syntheses of 3-hydroxy acids and tetrahydropyran derivatives . Key steps include condensation of substituted indole-2-carboxylates with methoxy(phenyl)methylene groups under acidic conditions. Post-synthesis purification often employs column chromatography and recrystallization to achieve ≥95% purity, as validated by HPLC .

Q. How is the compound characterized spectroscopically to confirm its structure?

Structural confirmation requires a combination of techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR identify methoxy, carbonyl, and aromatic protons (e.g., δ ~3.8 ppm for methoxy groups, δ ~165-175 ppm for carbonyl carbons).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 581.66 for C₃₃H₃₅N₅O₅) .
  • Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) verify ester and ether functionalities .

Q. What are the storage and handling protocols to ensure compound stability?

The compound is hygroscopic and light-sensitive. Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen). Avoid exposure to heat (>25°C) and moisture, as decomposition can occur, leading to impurities like E/Z isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

Use the SHELX software suite (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Key steps include:

  • Validating hydrogen bonding and torsion angles against the Cambridge Structural Database (CSD) .
  • Addressing disorder in methoxy or phenyl groups by refining occupancy factors and applying restraints .
  • Cross-validating with spectroscopic data to resolve ambiguities in bond lengths or angles .

Q. What methodologies are recommended for analyzing and quantifying impurities such as E/Z isomers?

  • Chiral HPLC : Use a Chiralpak® column with a mobile phase of hexane/isopropanol (90:10) to separate E/Z isomers, which exhibit distinct retention times .
  • LC-MS/MS : Quantify trace impurities (e.g., nitroso derivatives) using multiple reaction monitoring (MRM) modes, with detection limits as low as 0.1% .
  • Dynamic NMR : Monitor isomerization kinetics in solution at varying temperatures to assess thermodynamic stability .

Q. How does the compound interact with kinase targets like VEGFR, and what assays are used to evaluate this?

The compound is structurally related to Nintedanib (BIBF 1120), a potent VEGFR/PDGFR/FGFR inhibitor. Key assays include:

  • Kinase inhibition assays : Measure IC₅₀ values (13–65 nM for VEGFR subtypes) using fluorescence-based ADP-Glo™ assays .
  • Cellular proliferation assays : Evaluate anti-angiogenic effects in HUVEC cells via MTT or BrdU incorporation .
  • Molecular docking : Use AutoDock Vina to model interactions between the methoxy(phenyl)methylene group and kinase ATP-binding pockets .

Q. What strategies mitigate metabolic instability observed in preclinical studies of related indole carboxylates?

  • Prodrug design : Introduce esterase-labile groups (e.g., ethyl esters) to enhance bioavailability .
  • Isotope labeling : Use ¹⁴C-labeled analogs to track metabolic pathways and identify vulnerable sites (e.g., methylpiperazine cleavage) .
  • CYP450 inhibition assays : Screen for interactions with cytochrome P450 enzymes using human liver microsomes .

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